Tandospirone is classified as an anxiolytic and antidepressant medication. It is specifically categorized under the azapirone derivatives, which are compounds characterized by their unique chemical structure that includes a piperazine ring. The compound is synthesized from various precursors, leading to its active form and subsequent metabolites, including the tandospirone acid metabolite .
The synthesis of tandospirone involves several chemical reactions starting from specific precursors. Key steps include:
These steps illustrate a multi-stage synthetic pathway that employs various chemical transformations to produce the desired compound.
Tandospirone has a complex molecular structure characterized by its formula and a molar mass of approximately 383.496 g·mol. The structural representation includes:
The molecular structure contributes significantly to its pharmacological properties, particularly its ability to selectively bind to serotonin receptors .
The primary chemical reactions involving tandospirone and its acid metabolite include:
These reactions are crucial for understanding how tandospirone exerts its therapeutic effects.
Tandospirone acts primarily as a partial agonist at the serotonin 5-HT1A receptor. The mechanism involves several key processes:
These mechanisms collectively contribute to its anxiolytic and antidepressant effects.
Tandospirone Acid Metabolite exhibits specific physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during pharmaceutical formulation .
Tandospirone Acid Metabolite has several scientific applications:
Tandospirone citrate (chemically designated as (1R,2R,6S,7S)-4-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-4-azatricyclo[5.2.1.02,6]decane-3,5-dione citrate) undergoes extensive hepatic metabolism, yielding several derivatives. The primary acid metabolite (CAS: 32392-70-4) is characterized by the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol [8] [9]. Structural elucidation via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy reveals that this metabolite arises from oxidative cleavage of the norbornane-dicarboximide moiety, resulting in a monocarboxylic acid derivative with a retained pyrimidinyl-piperazine chain [6] [8]. Key structural features include:
Property | Tandospirone | Acid Metabolite (CAS 32392-70-4) |
---|---|---|
Molecular Formula | C₂₁H₂₉N₅O₂ | C₁₃H₁₇NO₄ |
Molecular Weight (g/mol) | 383.50 | 251.28 |
Core Structure | Azatricyclodecanedione | Pyrimidinyl-piperazine + carboxyl |
Key Functional Groups | Dicarboximide, piperazine | Carboxyl, piperazine |
CAS Registry Number | 87760-53-0 | 32392-70-4 |
Synthetic pathways for the acid metabolite involve in vitro biomimetic oxidation. The process initiates with enzymatic hydrolysis of tandospirone's dicarboximide ring using liver microsomes, followed by decarboxylation to yield the monocarboxylic acid derivative [6] [8]. In vitro synthesis employs:
Stability studies demonstrate that the acid metabolite is susceptible to pH-dependent degradation:
Condition | Degradation Rate | Half-Life (t₁/₂) |
---|---|---|
pH 2.0 (37°C) | Rapid decarboxylation | 1.8 ± 0.3 hours |
pH 7.4 (37°C) | Slow decomposition | >24 hours |
40°C (neutral pH) | Moderate degradation | 12.5 ± 1.6 hours |
Photolytic exposure | Negligible change | >48 hours |
The pharmacophore of tandospirone features three critical regions for 5-HT₁ₐ receptor binding:
In contrast, the acid metabolite exhibits altered binding characteristics:
Feature | Tandospirone | Acid Metabolite |
---|---|---|
5-HT₁ₐ Binding Affinity | High (Kᵢ = 27 nM) | Low (predicted Kᵢ > 1,000 nM) |
LogP (Octanol-Water) | 3.2 ± 0.1 | 0.8 ± 0.3 |
Hydrogen Bond Acceptors | 7 | 5 |
Hydrogen Bond Donors | 0 | 1 |
Blood-Brain Barrier Penetration | High | Low |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7